3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride
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Overview
Description
3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride is a chemical compound with the molecular formula C5H7F4N·HCl. It is a derivative of cyclobutanamine, where the cyclobutane ring is substituted with both a fluoro and a trifluoromethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a cyclobutanone derivative with a fluorinating agent, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic agents.
Industry: It is employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, affecting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine
- 3-(Trifluoromethyl)cyclobutan-1-amine
- 3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine
Uniqueness
3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride is unique due to the presence of both fluoro and trifluoromethyl groups on the cyclobutane ring. This dual substitution enhances its chemical stability and reactivity, making it a valuable compound for various research applications.
Biological Activity
3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, influencing their activity against different biological targets. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a trifluoromethyl group and an amine functional group. The presence of these fluorinated groups contributes to its lipophilicity and metabolic stability, which are critical for drug design.
Antibacterial Activity
Recent studies have investigated the antibacterial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency.
Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
---|---|---|---|
E. coli | 4.88 | Tetracycline | 200 |
S. aureus | 11.0 | Vancomycin | 10 |
P. aeruginosa | 8.5 | Ciprofloxacin | 5 |
The compound demonstrated significant antibacterial activity, particularly against E. coli and S. aureus, with MIC values lower than those observed for standard antibiotics like tetracycline and vancomycin .
Anticancer Activity
The anticancer potential of the compound has also been explored, revealing promising results against various human cancer cell lines.
Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
---|---|---|---|
A549 (Lung) | 22.4 | Doxorubicin | 52.1 |
HCT116 (Colon) | 18.5 | Paclitaxel | 15 |
HePG2 (Liver) | 30.0 | Cisplatin | 25 |
In vitro studies indicated that the compound exhibited IC50 values that were competitive with established chemotherapeutics, suggesting its potential as a lead compound in anticancer drug development .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that the trifluoromethyl group may enhance binding affinity to target proteins involved in bacterial cell wall synthesis and cancer cell proliferation pathways.
Case Studies
- Antibacterial Screening : A high-throughput screening of a library containing 100,000 compounds identified several hits with structural similarities to our compound, confirming its role in inhibiting bacterial growth effectively .
- Cytotoxicity Assessment : In a study assessing cytotoxic effects on HepG2 cells, the compound showed low cytotoxicity at effective antibacterial concentrations, indicating a favorable therapeutic index for further development .
Properties
IUPAC Name |
3-fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F4N.ClH/c6-4(5(7,8)9)1-3(10)2-4;/h3H,1-2,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWHSKXHUJAODT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)(F)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.